molecular formula C19H15N5O2S B2396152 (Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477193-71-8

(Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B2396152
CAS RN: 477193-71-8
M. Wt: 377.42
InChI Key: PIKLQXGTALJVNT-KQWNVCNZSA-N
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Description

(Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide, also known as DNTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNTC is a cyanide derivative of thiazole, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is not fully understood. However, it has been reported to exhibit its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been reported to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the level of reactive oxygen species (ROS) and lipid peroxidation in cells, which makes it a potential candidate for the treatment of oxidative stress-related disorders. Moreover, this compound has been reported to exhibit anti-inflammatory activity by reducing the level of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential to form complexes with metal ions, which may interfere with the results of experiments.

Future Directions

There are several future directions for the research on (Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide. One of the potential future directions is the development of new drugs based on the structure of this compound for the treatment of various diseases, including cancer, microbial infections, and oxidative stress-related disorders. Moreover, the potential application of this compound as a fluorescent sensor for the detection of metal ions can be further explored. Furthermore, the mechanism of action of this compound can be further elucidated by investigating its interactions with various cellular targets.

Synthesis Methods

The synthesis of (Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form (Z)-4-(2-nitrophenyl)thiazole-2-carbohydrazide. Further, the reaction of (Z)-4-(2-nitrophenyl)thiazole-2-carbohydrazide with 2,4-dimethylbenzaldehyde and potassium cyanide leads to the formation of this compound. The synthesis of this compound has been optimized by various researchers to obtain high yields and purity.

Scientific Research Applications

(Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant antimicrobial, antitumor, antiviral, and anti-inflammatory activities. This compound has also been investigated for its potential application as a fluorescent sensor for the detection of metal ions. Moreover, this compound has been reported to exhibit significant antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related disorders.

properties

IUPAC Name

(2Z)-4-(2,4-dimethylphenyl)-N-(2-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-12-7-8-14(13(2)9-12)17-11-27-19(21-17)16(10-20)23-22-15-5-3-4-6-18(15)24(25)26/h3-9,11,22H,1-2H3/b23-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKLQXGTALJVNT-KQWNVCNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3[N+](=O)[O-])C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC=C3[N+](=O)[O-])/C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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